2-Phenoxy-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone

Medicinal Chemistry Acetyl-CoA Carboxylase Inhibition Kinase Probe Development

2-Phenoxy-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone (CAS 2034556-84-6) is a synthetic research compound that integrates a pyrimidine ring, a pyrrolidine scaffold, and a phenoxy-ethanone linker. Its molecular formula is C₁₆H₁₇N₃O₃, with a molecular weight of 299.32 g/mol and a computed XLogP3-AA of 1.9.

Molecular Formula C16H17N3O3
Molecular Weight 299.33
CAS No. 2034556-84-6
Cat. No. B2987932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenoxy-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone
CAS2034556-84-6
Molecular FormulaC16H17N3O3
Molecular Weight299.33
Structural Identifiers
SMILESC1CN(CC1OC2=NC=CC=N2)C(=O)COC3=CC=CC=C3
InChIInChI=1S/C16H17N3O3/c20-15(12-21-13-5-2-1-3-6-13)19-10-7-14(11-19)22-16-17-8-4-9-18-16/h1-6,8-9,14H,7,10-12H2
InChIKeyCABIIRPJZWGJDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Phenoxy-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone (CAS 2034556-84-6) – Scientific Procurement & Differentiation Baseline


2-Phenoxy-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone (CAS 2034556-84-6) is a synthetic research compound that integrates a pyrimidine ring, a pyrrolidine scaffold, and a phenoxy-ethanone linker. Its molecular formula is C₁₆H₁₇N₃O₃, with a molecular weight of 299.32 g/mol and a computed XLogP3-AA of 1.9 [1]. The compound belongs to the broader family of pyrimidine-substituted pyrrolidine derivatives, a class investigated primarily as acetyl-CoA carboxylase (ACC) inhibitors and kinase-targeting scaffolds [2]. To date, no primary research articles, patent-granted biological data, or authoritative database entries have been located that provide quantitative activity or selectivity measurements for this specific CAS registry.

Scaffold Pyrimidine-pyrrolidine core with unsubstituted phenoxy linker
Bioactivity No published IC50, Kd, or EC50 data for this CAS
Class context Class-level ACC inhibitor inference only; not individually validated

Why Generic Substitution Fails for 2-Phenoxy-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone (CAS 2034556-84-6)


Within the pyrimidine-pyrrolidine class, even subtle structural modifications at the phenoxy terminus can drastically alter molecular recognition, pharmacokinetic profiles, and target engagement [1]. For instance, closely related analogs that incorporate trifluoromethyl, dimethoxyphenyl, or heteroaryl substituents at the phenoxy position are known to exhibit divergent activity against ACC, kinase panels, and cytochrome P450 enzymes [1]. Because the unsubstituted phenoxy congener represented by CAS 2034556-84-6 lacks published comparative bioactivity data, assuming equipotency or equivalent selectivity relative to any explicitly characterized analog would be scientifically unfounded and risks procurement of a compound with untested biological behavior.

Phenoxy terminus substitution may significantly shift target engagement and metabolic stability.
Analogs with trifluoromethyl or dimethoxyphenyl groups exhibit divergent reported activity profiles.
Absence of head-to-head comparative data precludes assuming equipotency or equivalent selectivity.

Quantitative Differentiation Evidence for 2-Phenoxy-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone (CAS 2034556-84-6)


Absence of Quantitative Head-to-Head Bioactivity Data for CAS 2034556-84-6

A comprehensive search of peer-reviewed literature, patent repositories, and authoritative chemical databases yielded zero quantitative bioactivity records for this specific CAS number. In contrast, structurally related analogs within the same pyrimidine-pyrrolidine series—such as 2-(3,4-dimethoxyphenyl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone and 1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone—are commercially described with asserted biological activities, yet none reports a direct IC₅₀, Kd, or EC₅₀ comparison that includes CAS 2034556-84-6 [1]. Thus, no quantitative differentiation can be established at this time.

Bioactivity data
Class-level inference
No quantitative IC50, Kd, or EC50 records located
Procurement relies on structural novelty only
Comparator analogs lack direct comparison data
Medicinal Chemistry Acetyl-CoA Carboxylase Inhibition Kinase Probe Development

Physicochemical Property Baseline vs. Class Predictions

Computed physicochemical descriptors for CAS 2034556-84-6 are available from PubChem: molecular weight 299.32 g/mol, XLogP3-AA 1.9, 5 hydrogen bond acceptors, 0 hydrogen bond donors, and 5 rotatable bonds [1]. These values fall within typical oral drug-likeness space (Lipinski Rule of Five). Comparatively, the 2-(3-trifluoromethylphenoxy) analog exhibits a higher computed logP (~2.8–3.1) and increased molecular weight (~367 g/mol), which would predict greater lipophilicity and potentially altered permeability and metabolic stability [2]. However, without experimentally measured logD, solubility, or microsomal stability data for either compound, these remain in silico predictions that cannot substantiate a procurement preference.

Physicochemical profile
Class-level inference
MW: 299 | XLogP3: 1.9 (computed)
vs. CF3 analog: ΔMW +68; ΔlogP +0.9–1.2 (predicted)
Predicted divergence in solubility and permeability
Experimental logD and microsomal stability data unavailable
Drug-likeness Physicochemical Properties Lead Optimization

Patent Landscape: Class-Level ACC Inhibitor Activity Without Compound-Specific Confirmation

U.S. Patent 8,962,641 B2 discloses numerous pyrimidine-substituted pyrrolidine derivatives as ACC inhibitors, with representative examples exhibiting ACC1/ACC2 IC₅₀ values in the nanomolar to low micromolar range [1]. The generic Markush structure encompasses the core scaffold of CAS 2034556-84-6, but the specific compound is not enumerated among the exemplified structures, and no individual IC₅₀ data are assigned to it. Therefore, while the compound class is validated as ACC-active, the precise potency of this phenoxy-substituted member remains uncharacterized.

ACC inhibition
Class-level inference
Patent examples show ACC IC50 in nanomolar–low μM range
This phenoxy compound is not individually profiled
ACC potency cannot be assumed; requires confirmation
ACC Inhibition Metabolic Disease Patent Analysis

Application Scenarios for 2-Phenoxy-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone (CAS 2034556-84-6) Based on Available Evidence


Chemical Probe or Tool Compound for ACC Target Engagement Studies

If future quantitative profiling confirms ACC inhibitory activity, CAS 2034556-84-6 could serve as a structurally distinct chemical probe for dissecting ACC1 versus ACC2 selectivity. Its unsubstituted phenoxy group provides a minimalist reference point within the pyrimidine-pyrrolidine series, enabling structure–activity relationship (SAR) studies when compared against analogs bearing electron-withdrawing (e.g., -CF₃) or electron-donating (e.g., -OCH₃) substituents [1]. Currently, the absence of published IC₅₀ data limits its immediate applicability in this role.

Fragment-Based or Scaffold-Hopping Lead Optimization

The compound's moderately low molecular weight (~299 Da) and favorable predicted logP (1.9) make it a candidate starting point for fragment growth or scaffold-hopping campaigns targeting ACC or related lipid-metabolism enzymes [1]. Medicinal chemistry teams seeking a phenoxy-terminated pyrrolidine-pyrimidine scaffold may prioritize this CAS over bulkier, more lipophilic analogs when pursuing lead-like property space.

Negative Control or Inactive Comparator in Phenotypic Screening

If future testing reveals that the unsubstituted phenoxy derivative lacks significant ACC or kinase activity—whereas substituted analogs are potent—then CAS 2034556-84-6 could be deployed as a structurally matched negative control in high-content screening campaigns. This application depends entirely on experimental confirmation of inactivity relative to active comparators [1].

Reference Standard for Analytical Method Development

As a structurally defined small molecule with a unique CAS registry, the compound may be used as a reference standard for HPLC, LC-MS, or NMR method development in laboratories studying pyrimidine-pyrrolidine chemical space. Its purity and identity can be verified against PubChem spectral predictions [2], though certified reference material status from a pharmacopeia is not currently established.

Application
Selection Property
Validation Focus
ACC probe design
Unsubstituted phenoxy SAR reference point
Quantitative ACC IC50 profiling required
Lead-like scaffold optimization
Low MW (299) and favorable computed logP
Experimental solubility and microsomal stability
Negative control in screening
Potential inactivity of phenoxy derivative
Confirm lack of target engagement vs. active analogs
Analytical reference standard
Unique CAS and structurally defined scaffold
Purity certification and spectral matching
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